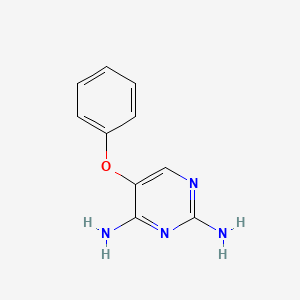
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anti-cancer, anti-viral, anti-malarial, and anti-bacterial properties . This compound, in particular, has shown significant potential in scientific research due to its ability to intercalate with DNA, making it a valuable tool in the study of DNA interactions and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride typically involves the reaction of acridine derivatives with benzamide derivatives under specific conditions. One common method involves the use of a condensation reaction between acridine-9-amine and N,N-dimethylbenzamide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process . Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur at the acridine ring or the benzamide moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxide derivatives, while reduction may produce reduced acridine derivatives .
Scientific Research Applications
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a DNA intercalator to study DNA interactions and topoisomerase inhibition.
Biology: Employed in cell biology research to investigate cellular processes and DNA damage responses.
Industry: Utilized in the development of fluorescent dyes and materials for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal structure of DNA, leading to the inhibition of DNA replication and transcription . The compound also inhibits topoisomerase II, an enzyme involved in DNA strand cleavage and re-ligation, resulting in DNA damage and apoptosis in cancer cells . Additionally, it can induce cell cycle arrest and autophagy, further contributing to its anti-cancer effects .
Comparison with Similar Compounds
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): A well-known anti-cancer agent that also intercalates with DNA and inhibits topoisomerase II.
Quinacrine: An anti-malarial drug with DNA intercalating properties.
Acridine Orange: A fluorescent dye used for staining nucleic acids in cell biology.
The uniqueness of this compound lies in its specific structure, which allows for efficient DNA intercalation and potent anti-cancer activity .
Properties
CAS No. |
66501-02-8 |
|---|---|
Molecular Formula |
C22H20ClN3O |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
4-(acridin-9-ylamino)-N,N-dimethylbenzamide;hydrochloride |
InChI |
InChI=1S/C22H19N3O.ClH/c1-25(2)22(26)15-11-13-16(14-12-15)23-21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21;/h3-14H,1-2H3,(H,23,24);1H |
InChI Key |
MUFZZDIWUHVONI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


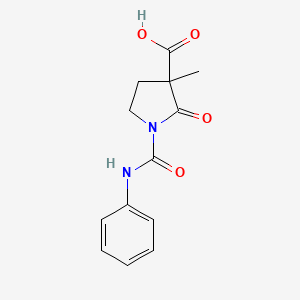
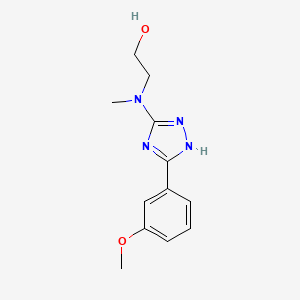

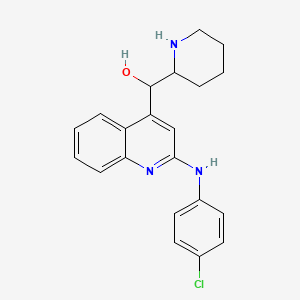
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
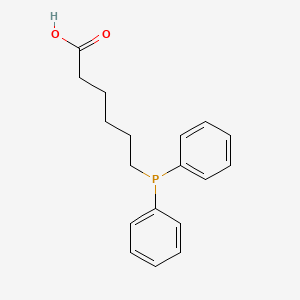
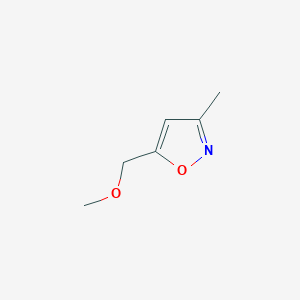
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)
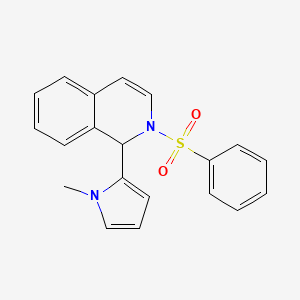
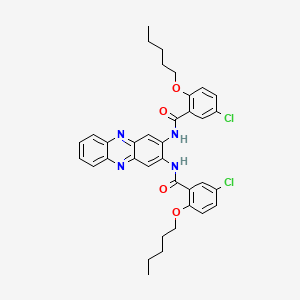


![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)
